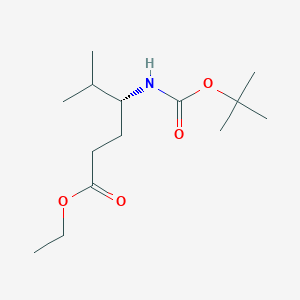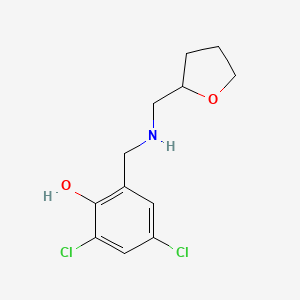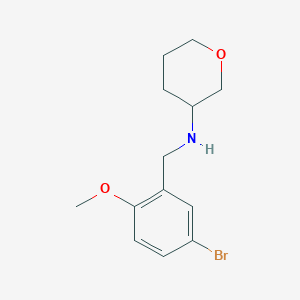
n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine: is a chemical compound with the molecular formula C13H18BrNO2 . This compound is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydropyran ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with tetrahydro-2h-pyran-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions can yield derivatives with different functional groups.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Aminotetrahydropyran: Similar in structure but lacks the bromine and methoxy groups.
5-Bromo-2-methoxybenzylamine: Contains the bromine and methoxy groups but lacks the tetrahydropyran ring.
Uniqueness: n-(5-Bromo-2-methoxybenzyl)tetrahydro-2h-pyran-3-amine is unique due to the combination of its functional groups and ring structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]oxan-3-amine |
InChI |
InChI=1S/C13H18BrNO2/c1-16-13-5-4-11(14)7-10(13)8-15-12-3-2-6-17-9-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3 |
Clé InChI |
BSBWSKXSBDWGSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CNC2CCCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


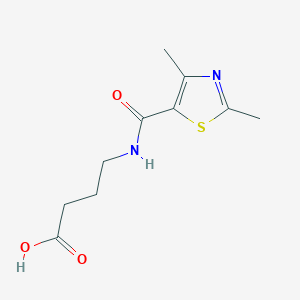
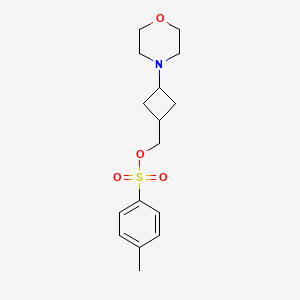

![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
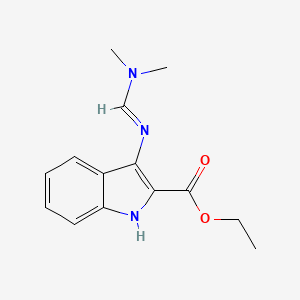
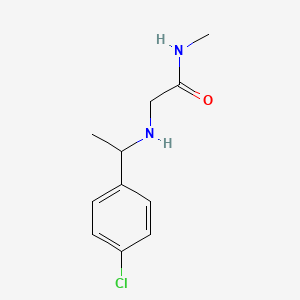
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)


![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
